molecular formula C11H21NO2 B15256611 Methyl 5-tert-butylpiperidine-3-carboxylate

Methyl 5-tert-butylpiperidine-3-carboxylate

Cat. No.: B15256611
M. Wt: 199.29 g/mol
InChI Key: BBAUYLYRYIRCDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-tert-butylpiperidine-3-carboxylate: is a chemical compound with the molecular formula C11H21NO2 It is a piperidine derivative, characterized by the presence of a tert-butyl group at the 5-position and a methyl ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-tert-butylpiperidine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, tert-butyl bromide, and methyl chloroformate.

    Formation of Intermediate: The piperidine is first reacted with tert-butyl bromide in the presence of a base such as sodium hydride to form 5-tert-butylpiperidine.

    Esterification: The intermediate 5-tert-butylpiperidine is then reacted with methyl chloroformate in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-tert-butylpiperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-tert-butylpiperidine-3-carboxylic acid.

    Reduction: 5-tert-butylpiperidine-3-methanol.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-tert-butylpiperidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-tert-butylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 5-tert-butylpiperidine-3-carboxylate can be compared with other similar compounds, such as:

    Methyl 5-tert-butylpyridine-3-carboxylate: Similar structure but with a pyridine ring instead of a piperidine ring.

    This compound hydrochloride: The hydrochloride salt form of the compound.

    This compound derivatives: Various derivatives with different substituents on the piperidine ring.

The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

methyl 5-tert-butylpiperidine-3-carboxylate

InChI

InChI=1S/C11H21NO2/c1-11(2,3)9-5-8(6-12-7-9)10(13)14-4/h8-9,12H,5-7H2,1-4H3

InChI Key

BBAUYLYRYIRCDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC(CNC1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.